2-Methyl-1,3-oxazole-4,5-dicarboxylic acid
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Overview
Description
2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H5NO5. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Mode of Action
Oxazole derivatives in general have been shown to interact with various biological targets through nucleophilic attack .
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid are currently unknown. Some oxazole derivatives have been found to exhibit antimicrobial and anti-biofilm activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of the compound .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties
Cellular Effects
Oxazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-oxazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of oxazole derivatives .
Scientific Research Applications
2-Methyl-1,3-oxazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-oxazole-4-carboxylic acid
- 2-Methyl-1,3-oxazole-5-carboxylic acid
- 2-Methyl-1,3-oxazole-4,5-dimethylcarboxylic acid
Uniqueness
2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 4 and 5 positions of the oxazole ring. This structural feature imparts distinct chemical reactivity and potential for forming various derivatives compared to similar compounds with only one carboxylic acid group .
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c1-2-7-3(5(8)9)4(12-2)6(10)11/h1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYQJZAGTOCYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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